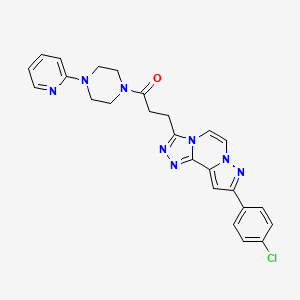
Chembl4542060
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s chemical name, its molecular formula, and its structure. It might also include information about its source or method of synthesis .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It might include the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It might include information about the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include information about its spectral properties, such as its UV/Vis, IR, or NMR spectra .Wissenschaftliche Forschungsanwendungen
Large-scale Bioactivity Database for Drug Discovery
ChEMBL is a comprehensive Open Data database, providing extensive binding, functional, and ADMET information for a multitude of drug-like bioactive compounds. This resource is derived from manual abstraction of primary literature, curated and standardized for utility across chemical biology and drug discovery research. ChEMBL contains over 5.4 million bioactivity measurements, encompassing more than 1 million compounds and 5200 protein targets, making it a pivotal resource for drug discovery efforts (Gaulton et al., 2011).
Integration and Accessibility Enhancements
The ChEMBL database has evolved to include bioactivity data from new sources like neglected disease screening, crop protection data, drug metabolism, and patent bioactivity data. These expansions, alongside improvements like ontology-based annotations and the inclusion of clinical candidate targets, significantly enhance the database's applicability in drug discovery. ChEMBL's data can be accessed through various means, including web interfaces and RESTful web services, facilitating seamless integration into research workflows (Gaulton et al., 2016).
Crop Protection Bioassay Data
Expanding beyond human health, ChEMBL has integrated a vast dataset of bioactivity data relevant to crop protection research. This includes information on insecticidal, fungicidal, and herbicidal compounds and assays, broadening the database's utility to agricultural research. Such integration showcases ChEMBL's versatility in supporting scientific inquiries across different domains (Gaulton et al., 2015).
Direct Deposition and Enhanced Data Capture
ChEMBL has introduced a new data deposition system allowing for the updating of datasets and deposition of supplementary data. This system, alongside a redesigned web interface, improves the capture and representation of assay details, enhancing the database's reliability and user experience. These advancements facilitate a more robust and dynamic repository of bioassay data, critical for ongoing scientific research (Mendez et al., 2018).
Streamlining Access to Drug Discovery Data
The ChEMBL web services have been updated to provide more comprehensive access to the underlying bioactivity, molecule, target, and drug data. Alongside data-focused services, utility services offer access to common cheminformatics methods, supporting the development of applications and workflows pertinent to drug discovery and chemical biology. This streamlined access underscores ChEMBL's role in facilitating innovative drug discovery research (Davies et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN8O/c26-19-6-4-18(5-7-19)20-17-21-25-29-28-23(33(25)15-16-34(21)30-20)8-9-24(35)32-13-11-31(12-14-32)22-3-1-2-10-27-22/h1-7,10,15-17H,8-9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRRPSPBDBVIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[9-(4-Chlorophenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-[4-(2-pyridyl)piperazino]-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2861676.png)


![2-[8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2861680.png)
![7-methyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2861682.png)
![N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2861685.png)

![N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2861691.png)
![6-bromo-2-(4-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2861692.png)
![ethyl N-[(3-chlorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2861693.png)
![2-[2-[(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2861694.png)
![(6-Cyclopentyloxypyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861695.png)
![methyl 2-(3-methylisoxazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2861696.png)